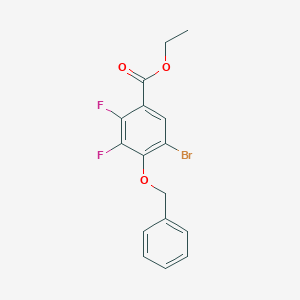

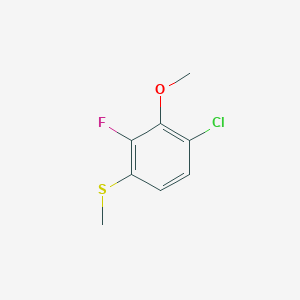

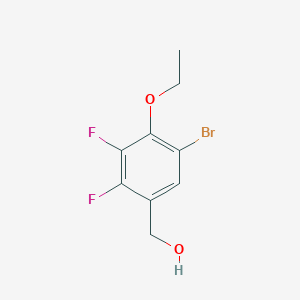

Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(benzyloxy)benzoate is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters . These are ester derivatives of benzoic acid. It has the empirical formula C16H16O3 and a molecular weight of 256.30 .

Synthesis Analysis

While specific synthesis methods for Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate are not available, similar compounds are often synthesized through esterification or etherification processes . For instance, the synthesis of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates involves cyclization with ethyl bromopyruvate .Mecanismo De Acción

Target of Action

Similar compounds often target enzymes or receptors involved in biochemical pathways .

Mode of Action

The compound’s mode of action involves interactions with its targets, leading to changes in their function. For instance, it may inhibit or activate an enzyme, alter a receptor’s activity, or interfere with a biochemical pathway

Biochemical Pathways

Similar compounds often influence pathways related to the targets they interact with .

Pharmacokinetics

These properties would determine the compound’s bioavailability and its distribution within the body .

Result of Action

The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular function to alterations in the expression of certain genes

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how it is metabolized in the body

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate in laboratory experiments include its low toxicity, low cost, and low reactivity. This compound is also relatively easy to synthesize and can be used as a starting material in the synthesis of a variety of compounds. The main limitation of using this compound in laboratory experiments is its low reactivity, which can make it difficult to use in certain applications.

Direcciones Futuras

The potential applications of Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate are numerous and include its use in the synthesis of new antibiotics and anticancer agents, as well as its potential use as an anti-inflammatory and anti-cancer agent. Additionally, this compound could be used in the development of new materials and chemical processes. Furthermore, this compound could be used to create new catalysts and to study the mechanism of action of various chemical reactions. Finally, this compound could be used to study the biochemical and physiological effects of various compounds.

Métodos De Síntesis

Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate can be synthesized from various starting materials, including benzyl bromide, 2,3-difluorobenzoic acid, and ethyl alcohol. The synthesis of this compound involves a multi-step process, including the formation of an intermediate compound, the reaction of the intermediate compound with ethyl alcohol, and the addition of a bromide group to the structure of the compound. The synthesis of this compound is generally carried out in a solvent, such as dichloromethane, and is completed in a few hours.

Aplicaciones Científicas De Investigación

Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. This compound has been found to possess a unique combination of properties, including a low melting point, a high boiling point, and a high solubility in organic solvents. This compound is a promising compound for use in a variety of synthetic and medicinal applications due to its low toxicity, low cost, and low reactivity. This compound has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. This compound has also been studied for its potential use in the synthesis of new antibiotics and anticancer agents.

Propiedades

IUPAC Name |

ethyl 5-bromo-2,3-difluoro-4-phenylmethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrF2O3/c1-2-21-16(20)11-8-12(17)15(14(19)13(11)18)22-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPUVEVGQYZJAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1F)F)OCC2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293116.png)

![4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B6293126.png)

![8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293160.png)